4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide
Description
4-(Dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide is a hydrazide derivative featuring a benzothiazole scaffold substituted with dimethyl groups at positions 4 and 5, and a benzohydrazide moiety modified with a dimethylamino group at the para position.
Crystallographic studies of related hydrazides (e.g., 4-tert-butyl derivatives) reveal planar molecular geometries stabilized by intramolecular hydrogen bonding, which may influence solubility and stability .
Properties
IUPAC Name |
4-(dimethylamino)-N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-5-10-15-16(12(11)2)19-18(24-15)21-20-17(23)13-6-8-14(9-7-13)22(3)4/h5-10H,1-4H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYFIRAJQCLWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N’-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Comparison :
- Thiazole derivatives () are synthesized via α-halo ketone reactions, while triazoles () require cyclization of hydrazinecarbothioamides.
- The target compound’s synthesis is more complex due to steric hindrance from the 4,5-dimethylbenzothiazole group .
Anticancer Activity
- Target Compound : Predicted activity based on structural analogs (e.g., 4-methyl-2-phenylthiazole derivatives in show IC50 values of 1.61–1.98 µg/mL against HepG-2) .
- Triazole-Thiones (): Moderate activity against tyrosine kinases due to sulfonyl groups enhancing target affinity.
Antimicrobial Activity
- Target Compound: Similar to N'-(2-chlorobenzylidene)-4-(dimethylaminoethoxy)benzohydrazide (), which inhibits Entamoeba histolytica via undefined mechanisms.
Enzyme Inhibition
- Triazole Derivatives (): Selective inhibition of monoamine oxidase-B (MAO-B) via thione tautomerism .
Structure-Activity Relationships (SAR)
Benzothiazole vs.
Substituent Effects: Dimethylamino groups enhance solubility and membrane permeability . Methyl groups on benzothiazole (4,5-dimethyl) may reduce metabolic degradation.
Hydrazide Linker : Facilitates hydrogen bonding with enzymatic active sites (e.g., MAO-B in ) .
Q & A
Q. What are the optimal synthetic routes for preparing 4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of 4,5-dimethylbenzo[d]thiazol-2-amine with a benzohydrazide precursor under reflux conditions in ethanol or DMF .
- Step 2: Introduction of the dimethylamino group via nucleophilic substitution or reductive amination, requiring pH control (e.g., NaHCO₃ for deprotonation) and catalysts like 4-dimethylaminopyridine (DMAP) .
- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino singlet at δ 2.8–3.1 ppm) and confirms hydrazide/thiazole connectivity .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₉H₂₁N₅OS requires m/z 376.14) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., CCDC reference 2032776 for related hydrazides) .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion or microdilution (MIC) against S. aureus and E. coli; results compared to ciprofloxacin .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations; IC₅₀ values calculated .
- Controls: Include DMSO vehicle and positive controls (e.g., doxorubicin) to validate assay conditions .
Advanced Research Questions
Q. How can conflicting reports on biological activity (e.g., anticancer vs. inactive) be resolved?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HepG2 vs. HeLa sensitivity), incubation time (24h vs. 48h), or serum content in media .
- Compound Stability: Degradation under storage (e.g., hydrolysis of hydrazide in humid conditions) alters efficacy. Use HPLC to verify stability .
- Dose-Response Curves: Perform full IC₅₀ profiling (1 nM–100 µM) to identify threshold effects .
Resolution Workflow:
Replicate studies under standardized protocols.
Validate compound integrity via LC-MS pre/post-assay.
Cross-test in multiple cell lines/strains.
Q. What computational strategies elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., topoisomerase II or bacterial gyrase). High-affinity binding (ΔG < -8 kcal/mol) suggests inhibition .
- MD Simulations: GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
- QSAR Models: Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity to guide optimization .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
-
Core Modifications:
- Benzo[d]thiazole Ring: 4,5-Dimethyl groups enhance lipophilicity (logP ↑), improving membrane permeability .
- Hydrazide Linker: Replacing with thiosemicarbazide reduces cytotoxicity but increases solubility .
-
Substituent Effects:
Derivative Modification Bioactivity Change Source -OCH₃ Increased polarity Anticancer IC₅₀ ↓ 20% -CF₃ Electron-withdrawing Antimicrobial MIC ↓ 4x -
Synthetic Prioritization: Focus on derivatives with ClogP 2–4 and PSA < 90 Ų for optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
